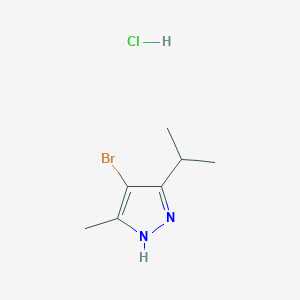![molecular formula C11H13BN2O2 B7952409 [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B7952409.png)
[2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 3,5-dimethylpyrazol-1-yl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 2-bromo-1-(3,5-dimethylpyrazol-1-yl)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene or ethanol .
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, water.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The primary mechanism of action for [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
3,5-Dimethylpyrazole: A precursor in the synthesis of [2-(3,5-Dimethylpyrazol-1-yl)phenyl]boronic acid.
Uniqueness:
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12(15)16/h3-7,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOZOZAHDUUZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=CC(=N2)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Methylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]boronic acid](/img/structure/B7952346.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)boronic acid](/img/structure/B7952348.png)
![[2-(4-Cyanophenoxy)ethyl]boronic acid](/img/structure/B7952353.png)



![[3-Fluoro-2-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B7952392.png)

![(5-Cyano-1-propyl-1H-benzo[d][1,2,3]triazol-7-yl)boronic acid](/img/structure/B7952408.png)

![[4-(3-Methoxyphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7952415.png)
![[6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl]boronic acid](/img/structure/B7952427.png)
